molecular formula C27H29N3O7S B299077 ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B299077
M. Wt: 539.6 g/mol
InChI Key: AIPIFVGMKVEDEF-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a dimethoxyphenyl group, and a morpholinyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and a suitable aldehyde to form the thiazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and furyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

The uniqueness of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C27H29N3O7S

Molecular Weight

539.6 g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H29N3O7S/c1-5-36-26(32)23-16(2)28-27-30(24(23)17-6-8-19(33-3)20(14-17)34-4)25(31)21(38-27)15-18-7-9-22(37-18)29-10-12-35-13-11-29/h6-9,14-15,24H,5,10-13H2,1-4H3/b21-15+

InChI Key

AIPIFVGMKVEDEF-RCCKNPSSSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)N5CCOCC5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)N5CCOCC5)S2)C

Origin of Product

United States

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